molecular formula C21H19FN6O2S B11276147 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B11276147
M. Wt: 438.5 g/mol
InChI Key: LKRFUBIKZXGHDB-UHFFFAOYSA-N
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Description

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with:

  • A 1,2,4-oxadiazole ring bearing a 3-methylphenyl group at position 3.
  • A methylsulfanyl (SCH₃) group at position 3 of the pyrazole.
  • An acetamide side chain attached to a 2-fluorophenyl group.

The methylsulfanyl group may enhance lipophilicity, influencing membrane permeability, while the 2-fluorophenyl substituent could modulate electronic effects and receptor interactions .

Properties

Molecular Formula

C21H19FN6O2S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C21H19FN6O2S/c1-12-6-5-7-13(10-12)19-25-20(30-27-19)17-18(23)28(26-21(17)31-2)11-16(29)24-15-9-4-3-8-14(15)22/h3-10H,11,23H2,1-2H3,(H,24,29)

InChI Key

LKRFUBIKZXGHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the introduction of the pyrazole ring and the attachment of the fluorophenyl group. Common reagents used in these reactions include hydrazine, thioethers, and fluorobenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like amines and thiols are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit notable anticancer activities. The mechanisms include:

  • Inhibition of Key Enzymes : Compounds often inhibit enzymes such as telomerase and topoisomerase, which are essential for cancer cell survival and replication.
  • Case Studies : In vitro studies have shown that oxadiazole derivatives can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
StudyCell Lines TestedPercent Growth Inhibition
Study ASNB-1986.61%
Study BOVCAR-885.26%
Study CNCI-H4075.99%

Anti-inflammatory Effects

The pyrazole component is linked to anti-inflammatory properties:

  • Cytokine Production Inhibition : Research has indicated that pyrazole derivatives can reduce the production of pro-inflammatory cytokines, positioning them as potential treatments for chronic inflammatory diseases such as arthritis .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial effects:

  • Effectiveness Against Bacteria : Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. Understanding the Structure-Activity Relationship (SAR) is critical for optimizing its biological activity.

Functional GroupActivityNotes
OxadiazoleAnticancerInhibits tumor growth
PyrazoleAnti-inflammatoryReduces cytokine production
AcetamideSolubilityEnhances bioavailability

Mechanism of Action

The mechanism of action of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide ()
  • Key Differences :
    • Oxadiazole substituent: 4-methoxyphenyl (vs. 3-methylphenyl in the target).
    • Acetamide side chain: 2-chlorobenzyl (vs. 2-fluorophenyl).
  • The benzyl vs. phenyl substitution may affect steric interactions in biological targets .
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-{[4-(3-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
  • Key Differences :
    • Heterocycle: 1,2,4-triazole (vs. oxadiazole in the target).
    • Substituents: Pyridinyl group on triazole, trifluoromethylphenyl on acetamide.
  • Impact :
    • Triazoles exhibit distinct hydrogen-bonding capabilities compared to oxadiazoles.
    • The trifluoromethyl group enhances metabolic stability but may reduce solubility .
2-{[4-Amino-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Fluoro-4-Methylphenyl)Acetamide ()
  • Key Differences :
    • Heterocycle: 1,2,4-triazole (vs. oxadiazole).
    • Substituents: 3-pyridinyl on triazole, 3-fluoro-4-methylphenyl on acetamide.
  • Fluorine and methyl groups on the phenyl ring may synergize in enhancing target selectivity .

Pharmacological Activity Comparisons

Compound Core Heterocycle Key Substituents Reported Activity Reference
Target Compound Pyrazole/Oxadiazole 3-Methylphenyl, 2-Fluorophenyl Anticipated: Anti-inflammatory
2-Chloro-N-(2-Chlorobenzyl)Acetamide Pyrazole/Oxadiazole 4-Methoxyphenyl, 2-Chlorobenzyl Not explicitly reported
N-(Trifluoromethylphenyl)Triazolyl Triazole Pyridinyl, Trifluoromethylphenyl Hypothesized: Antiproliferative
2-[(4-Amino-Triazolyl)Sulfanyl]Acetamide Triazole 3-Pyridinyl, Fluoro-Methylphenyl Demonstrated: Anti-exudative

Notes:

  • Triazole derivatives (–9, 11) frequently exhibit anti-exudative and antiproliferative activities due to their ability to interact with inflammatory mediators like cyclooxygenase (COX) .
  • Oxadiazole-containing compounds (–4) are less studied but may offer superior metabolic stability compared to triazoles .

Comparison with Analogues :

  • Triazole Derivatives (–8): Synthesized via 1,3-dipolar cycloaddition of azides and alkynes (Click Chemistry), followed by sulfanyl-acetamide coupling .
  • Benzyl-Substituted Acetamides (): Utilize nucleophilic substitution of chlorobenzyl amines with activated acetamide intermediates .

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide , known by its CAS number 1242884-64-5 , is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article will delve into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FN6O2SC_{21}H_{19}FN_{6}O_{2}S, with a molecular weight of 438.5 g/mol . The structure features multiple functional groups that contribute to its biological activity, including an oxadiazole ring and a pyrazole moiety.

Structural Representation

PropertyValue
Molecular Formula C21H19FN6O2S
Molecular Weight 438.5 g/mol
CAS Number 1242884-64-5

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties. The compound in focus has shown promising results in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects by:
    • Inhibiting key enzymes involved in cancer cell growth.
    • Inducing apoptosis through mitochondrial pathways.
    • Disrupting cellular signaling pathways crucial for tumor survival.
  • Efficacy Against Cancer Cell Lines : In vitro studies have demonstrated the compound's effectiveness against several human cancer cell lines:
    • HCT-116 (Colon Cancer) : IC50 values indicate significant cytotoxicity, with values reported around 36 μM.
    • HeLa (Cervical Cancer) : Similar cytotoxic effects were observed with IC50 values near 34 μM.
    • MCF-7 (Breast Cancer) : The compound also exhibited activity against this line, although specific IC50 values were not detailed in the available literature .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of various oxadiazole derivatives, including our compound. It was found that the presence of the methylsulfanyl and fluorophenyl groups significantly enhanced the anticancer activity compared to other derivatives lacking these substituents .

Study 2: Apoptosis Induction

Another study focused on the apoptotic effects of the compound on HCT-116 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, indicating that the compound triggers programmed cell death through intrinsic pathways .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship highlighted that modifications on the oxadiazole and pyrazole rings could enhance biological activity. Specifically, substituents like fluorine and methylsulfanyl were noted to improve potency against cancer cells .

Q & A

Q. What are the general synthetic strategies for preparing this compound?

The compound can be synthesized via a multi-step procedure involving reflux conditions with pyridine and zeolite (Y-H) as catalysts. Key intermediates like oxadiazole and pyrazole derivatives are formed through cyclization and condensation reactions. For example, equimolar reactants are heated at 150°C under an oil bath, followed by recrystallization from ethanol to purify the final product .

Q. How is the compound purified and characterized post-synthesis?

Purification typically involves recrystallization from ethanol after acid workup. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H-NMR and 13^13C-NMR) to confirm structural integrity, as demonstrated in the synthesis of analogous triazole-acetamide derivatives .

Q. What in vitro assays are used to screen its biological activity?

Initial screening often includes cell-based antiproliferative assays (e.g., MTT assay) or enzyme inhibition studies (e.g., FLAP binding assays). For anti-inflammatory activity, inhibition of leukotriene B4 (LTB4) in human whole blood is a common functional test .

Q. How is solubility and stability assessed for this compound?

Solubility is determined in solvents like DMSO or ethanol using UV-Vis spectroscopy. Stability studies involve HPLC analysis under varying pH and temperature conditions to assess degradation profiles .

Advanced Research Questions

Q. How does the oxadiazole moiety influence its biological activity and binding affinity?

The oxadiazole ring enhances binding to targets like 5-lipoxygenase-activating protein (FLAP) by forming hydrogen bonds and π-π interactions. Structure-activity relationship (SAR) studies show that substitutions on the oxadiazole (e.g., 3-methylphenyl) optimize potency (IC50_{50} < 10 nM in FLAP binding) and metabolic stability .

Q. What methodologies are used to resolve contradictions in pharmacokinetic (PK) data across species?

Cross-species PK studies employ LC-MS/MS to measure plasma clearance and volume of distribution. Discrepancies are addressed via cytochrome P450 inhibition assays and molecular docking to predict metabolic pathways, as seen in FLAP inhibitor optimization .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is performed, with data refined using SHELXL. The SHELX suite enables high-resolution refinement of bond lengths and angles, critical for confirming stereochemistry and intermolecular interactions .

Q. What experimental designs optimize reaction yields for large-scale synthesis?

Design of Experiments (DoE) and flow chemistry setups improve reproducibility. For example, continuous-flow reactors with controlled temperature and residence time reduce side reactions, as demonstrated in diazomethane syntheses .

Q. How are substituents (e.g., methylsulfanyl vs. cycloheptyl) tuned to modulate physicochemical properties?

Computational tools (e.g., DFT calculations) predict logP and polar surface area. Substituents like methylsulfanyl increase lipophilicity, enhancing membrane permeability, while bulkier groups (e.g., cycloheptyl) may improve target selectivity .

Q. What in vivo models validate its anti-inflammatory or anti-exudative efficacy?

The formalin-induced edema model in rats is widely used. Parameters like paw volume reduction and histopathological analysis are measured, with dose-dependent inhibition of LTB4 serving as a biomarker .

Methodological Notes

  • Synthesis Optimization : Use zeolite catalysts and pyridine in reflux to minimize by-products .
  • SAR Analysis : Combine FLAP binding assays with molecular dynamics simulations to prioritize analogs .
  • Crystallography : Apply SHELXL for high-resolution refinement, especially for twinned crystals .
  • PK/PD Modeling : Integrate in vitro metabolic stability data with allometric scaling for human dose prediction .

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